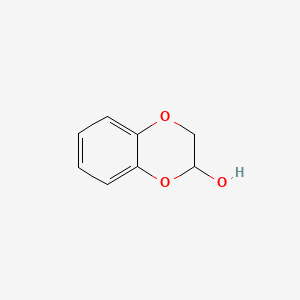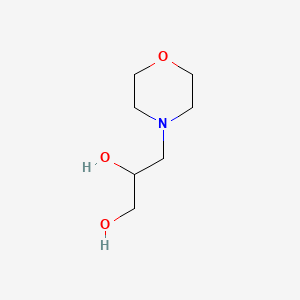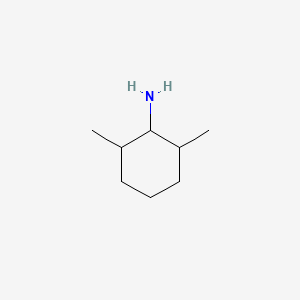
Cyclopentylacetylene
概要
説明
Cyclopentylacetylene, also known as 1-ethynylcyclopentane, is an organic compound with the molecular formula C₇H₁₀. It is a clear yellow liquid at room temperature and is characterized by the presence of a cyclopentane ring attached to an ethynyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentylacetylene can be synthesized through several methods. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a copper catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.
Another method involves the dehydrohalogenation of cyclopentyl halides using a strong base such as potassium tert-butoxide. This reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of cyclopentane. This process uses a metal catalyst such as palladium or platinum and is conducted at high temperatures (300-500°C) and pressures to achieve high yields.
化学反応の分析
Types of Reactions
Cyclopentylacetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using a palladium or platinum catalyst results in the formation of cyclopentane.
Substitution: It can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide in an aprotic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Cyclopentyl ketones or carboxylic acids.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopentylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of cyclopentylacetylene involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. This group can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Cyclopentylacetylene can be compared with other similar compounds such as cyclopropylacetylene and cyclohexylacetylene. These compounds share the common feature of having a cycloalkane ring attached to an ethynyl group but differ in the size of the ring.
Cyclopropylacetylene: Contains a three-membered cyclopropane ring. It is more strained and reactive compared to this compound.
Cyclohexylacetylene: Contains a six-membered cyclohexane ring. It is less strained and more stable compared to this compound.
This compound is unique due to its intermediate ring size, which provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions.
特性
IUPAC Name |
ethynylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJSWLZYQMWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074726 | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-51-8, 54140-30-6 | |
| Record name | Cyclopentylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ethynyl group influence the thermal decomposition of ethynylcyclopentane?
A1: Research using very low-pressure pyrolysis (VLPP) reveals that ethynylcyclopentane primarily decomposes through two main pathways: ring-opening bond fission and alkyne-to-allene isomerization []. The presence of the ethynyl group weakens the adjacent C-C bond in the cyclopentane ring, facilitating ring-opening. This effect is attributed to the propargyl resonance energy, evidenced by the lower activation energy for ring-opening in ethynylcyclopentane compared to methylcyclopentane [].
Q2: Can ethynylcyclopentane be used as a building block in organic synthesis?
A2: Yes, ethynylcyclopentane can participate in radical addition reactions. For instance, it reacts with electron-rich olefins in the presence of a phenylseleno radical catalyst []. This reaction proceeds via a [3+2] annulation, generating highly substituted ethynylcyclopentane derivatives []. This highlights the potential of ethynylcyclopentane as a versatile synthon in constructing complex molecules.
Q3: What spectroscopic techniques are useful for studying the structure of ethynylcyclopentane?
A3: Both microwave spectroscopy [] and Raman/infrared spectroscopy [] have been employed to investigate the conformational and structural properties of ethynylcyclopentane. These techniques provide insights into the molecule's vibrational modes, bond lengths, and conformational preferences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




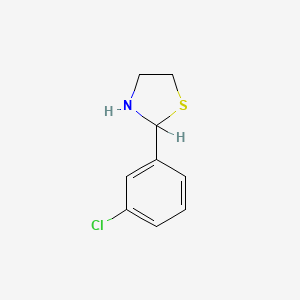
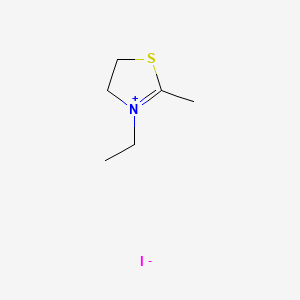
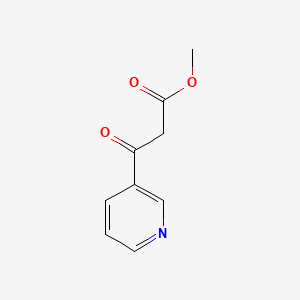
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)

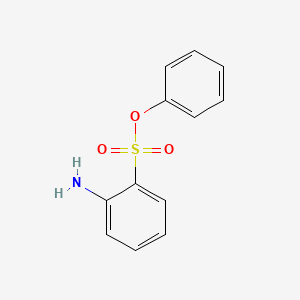

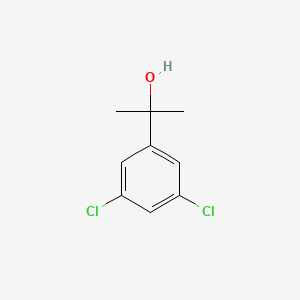
![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)
